molecular formula C5H6BrN3O2 B13514911 5-Amino-4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid

5-Amino-4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B13514911
M. Wt: 220.02 g/mol
InChI Key: FJUFYMASCNJHIE-UHFFFAOYSA-N
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Description

5-Amino-4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid (CAS 1784003-83-3) is a high-value pyrazole-based chemical building block with the molecular formula C 5 H 6 BrN 3 O 2 and a molecular weight of 220.02 g/mol . This compound is characterized by multiple functional groups, including a carboxylic acid, a bromo substituent, and an amino group, all fused to a 1-methylpyrazole core. This unique structure makes it a versatile intermediate for synthesizing more complex molecules, particularly in medicinal chemistry and drug discovery research. The bromine atom offers a reactive site for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, enabling the introduction of diverse structural motifs. Simultaneously, the carboxylic acid group can be utilized for amide coupling or esterification reactions to further modify the compound's properties and incorporate it into target structures. To ensure stability and longevity, this product must be stored under cold-chain conditions between 2-8°C . This compound is intended For Research Use Only. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C5H6BrN3O2

Molecular Weight

220.02 g/mol

IUPAC Name

5-amino-4-bromo-1-methylpyrazole-3-carboxylic acid

InChI

InChI=1S/C5H6BrN3O2/c1-9-4(7)2(6)3(8-9)5(10)11/h7H2,1H3,(H,10,11)

InChI Key

FJUFYMASCNJHIE-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C(=N1)C(=O)O)Br)N

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves the construction of the pyrazole ring followed by selective functionalization, including bromination and introduction of the amino and carboxylic acid groups. The key challenge lies in achieving regioselective substitution and maintaining the integrity of sensitive functional groups.

Stepwise Synthesis Route from Diethyl Butynedioate (Patent CN112079781A)

A recently disclosed method (2020) provides a practical, scalable, and safer approach avoiding highly toxic reagents and harsh conditions:

Step Reaction Reagents/Conditions Product
1 Condensation Diethyl butynedioate + methylhydrazine 5-Hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester
2 Bromination 5-Hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester + tribromooxyphosphorus Ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate
3 Hydrolysis Ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate + 10% NaOH in ethanol, room temp 5-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid
4 Substitution 5-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid + tert-butyl alcohol + azido dimethyl phosphate in DMF, 100 °C tert-Butyl (5-bromo-1-methyl-1H-pyrazol-3-yl) carbamate
5 Deprotection tert-Butyl carbamate + 50% trifluoroacetic acid in dichloromethane, room temp 5-Bromo-1-methyl-1H-pyrazol-3-amine

This route efficiently yields the amino derivative by first preparing the brominated pyrazole carboxylic acid, then converting it to a carbamate intermediate, and finally deprotecting to the amine. Advantages include:

  • Avoidance of highly toxic cyanogen bromide and pyrophoric n-butyl lithium.
  • Mild reaction conditions (room temperature hydrolysis).
  • Use of inexpensive, readily available starting materials.
  • Scalable and environmentally safer process.

Alternative Synthetic Approaches: Condensation of β-Ketonitriles with Hydrazines

Literature on 5-aminopyrazoles synthesis (Beilstein Journal of Organic Chemistry, 2011) describes a versatile method involving:

  • Condensation of β-ketonitriles with hydrazines to form hydrazones.
  • Cyclization to yield 5-aminopyrazoles.

This approach can be adapted to synthesize 5-amino-4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid derivatives by selecting appropriate β-ketonitrile precursors and hydrazines bearing methyl groups. It is noted for:

  • High versatility and efficiency.
  • Suitability for combinatorial library synthesis.
  • Avoidance of troublesome β-ketonitrile functionalities by using resin-bound intermediates.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents Conditions Advantages Disadvantages
Diethyl Butynedioate Route (Patent CN112079781A) Diethyl butynedioate, methylhydrazine Tribromooxyphosphorus, NaOH, azido dimethyl phosphate, TFA Mild, room temp to 100 °C Safe, scalable, avoids toxic reagents Multi-step, requires column chromatography
β-Ketonitrile Condensation β-Ketonitriles, hydrazines Various hydrazines Mild to moderate heating Versatile, efficient, combinatorial Requires specific β-ketonitrile synthesis

Detailed Reaction Mechanisms and Notes

Condensation and Cyclization

  • The nucleophilic terminal nitrogen of methylhydrazine attacks the electrophilic carbon of diethyl butynedioate, forming a hydrazone intermediate.
  • Intramolecular cyclization leads to the pyrazole ring formation with the carboxylate ester at position 3.

Bromination

  • Electrophilic bromination at the 4-position of the pyrazole ring is achieved using tribromooxyphosphorus, which selectively brominates aromatic heterocycles.

Hydrolysis

  • Base-catalyzed hydrolysis of the ethyl ester to the free carboxylic acid occurs under mild conditions using sodium hydroxide in ethanol.

Carbamate Formation and Deprotection

  • The carboxylic acid is converted to a carbamate intermediate via reaction with azido dimethyl phosphate and tert-butyl alcohol in dimethylformamide.
  • Subsequent acidic cleavage with trifluoroacetic acid removes the tert-butyl protecting group, revealing the free amino group at position 5.

Additional Data and Practical Considerations

Solubility and Stock Solution Preparation (Related Ester)

Ethyl 5-amino-4-bromo-1-methyl-1H-pyrazole-3-carboxylate, a closely related ester derivative, has documented solubility and stock solution preparation data useful for handling and formulation:

Stock Solution Preparation Volume of Solvent (mL) for 1 mg Volume of Solvent (mL) for 5 mg Volume of Solvent (mL) for 10 mg
1 mM 4.031 20.1548 40.3096
5 mM 0.8062 4.031 8.0619
10 mM 0.4031 2.0155 4.031

This data supports precise formulation for research applications.

Chemical Reactions Analysis

Hydrolysis of Ester Derivatives

The compound can be synthesized from its ethyl ester form (ethyl 5-amino-4-bromo-1-methyl-1H-pyrazole-3-carboxylate) via hydrolysis. This involves treatment with a base, such as sodium hydroxide in ethanol, to cleave the ester bond and yield the carboxylic acid .

Example Reaction Conditions :

  • Reagent : 10% sodium hydroxide solution in ethanol.

  • Conditions : Room temperature, followed by extraction and pH adjustment .

Substitution Reactions

The bromine atom at the 4-position is susceptible to nucleophilic substitution. While direct evidence for this compound is limited, analogous pyrazole derivatives suggest that halogen replacement (e.g., with aryl or alkoxy groups) can occur under catalytic conditions (e.g., palladium-mediated coupling).

Amidation/Esterification

The carboxylic acid group can react with amines or alcohols to form amides or esters. For example, reaction with tert-butyl alcohol and azido dimethyl phosphate has been used in related compounds to form carbamate derivatives .

Coupling Reactions

The bromine atom may participate in cross-coupling reactions (e.g., Suzuki-Miyaura), enabling the introduction of aryl or heteroaryl groups. Such reactions typically require palladium catalysts and appropriate ligands.

Key Reaction Data

Reaction TypeConditionsProductSource
Hydrolysis of ethyl esterNaOH in ethanol, room temperature5-Amino-4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid
AmidationAmine, coupling agent (e.g., EDC)Amide derivativeInferred
EsterificationAlcohol, acid catalystEster derivativeInferred

Structural and Reactivity Insights

  • Functional Group Synergy : The amino group may act as a directing group, influencing the reactivity of the bromine atom in substitution or coupling reactions.

  • Stability : The carboxylic acid group is stable under mildly acidic to basic conditions but may decarboxylate under harsh thermal conditions.

Comparison with Analogous Compounds

| Feature | 5-Amino-4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid | Ethyl 5-amino-4

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their substituent patterns are summarized below:

Compound Name Substituents (Positions) Molecular Formula Melting Point (°C) Key Spectral Data (NMR/MS) Reference
5-Amino-4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid Br (4), NH₂ (5), CH₃ (1), COOH (3) C₆H₇BrN₃O₂ Not reported Not available
4-Bromo-5-nitro-1H-pyrazole-3-carboxylic acid Br (4), NO₂ (5), COOH (3) C₄H₂BrN₃O₄ Not reported Not available
1-Methyl-1H-pyrazole-3-carboxylic acid CH₃ (1), COOH (3) C₅H₆N₂O₂ Not reported ¹H NMR (DMSO-d6): δ 2.50 (s, 3H)
5-Amino-1-(4-bromophenyl)-4-cyano-3-methyl-1H-pyrazole Br (aryl), NH₂ (5), CN (4), CH₃ (3) C₁₁H₉BrN₄ Not reported MS: [M+H]+ 277.12
5-Amino-3-((4-bromobenzylidene)amino)-7-(4-bromophenyl)-1-phenyl-7H-pyrrolo[1,2-c]imidazole-6-carbonitrile Br (aryl), NH₂ (5), CN (6) C₂₇H₁₉Br₂N₅ 259–260 ¹³C NMR: δ 159.2 (C≡N), 118–140 (aromatic)

Key Observations :

  • Substituent Effects: The bromine at position 4 in the target compound likely increases steric hindrance and electronic withdrawal compared to nitro or cyano groups in analogs. This may reduce solubility in polar solvents but enhance reactivity in cross-coupling reactions .
  • Carboxylic Acid vs. Ester/Cyanide : The COOH group enables salt formation, contrasting with esters (e.g., ethyl 5-nitro-1H-pyrazole-3-carboxylate) or nitriles (e.g., 14d in ), which prioritize lipophilicity .

Physicochemical and Spectral Comparisons

  • Melting Points : Brominated pyrazoles exhibit high melting points (e.g., 259–280°C for pyrroloimidazoles in ), suggesting the target compound may similarly require elevated temperatures for dissolution or reaction.
  • Spectroscopy : While ¹H NMR data for the target compound are unavailable, analogs like 1-methyl-1H-pyrazole-3-carboxylic acid show distinct methyl singlet peaks at δ 2.50 . Bromine’s deshielding effect would likely shift aromatic proton signals upfield, as seen in 14d (δ 7.2–7.8 for bromophenyl groups) .

Biological Activity

5-Amino-4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, therapeutic potential, and relevant research findings.

  • Molecular Formula : C5_5H6_6BrN3_3O2_2
  • Molecular Weight : 232.08 g/mol
  • IUPAC Name : 5-amino-4-bromo-1-methylpyrazole-3-carboxylic acid
  • Canonical SMILES : CN1C(=C(C(=N1)C(=O)O)Br)N

The compound features a pyrazole ring with an amino group and a carboxylic acid, along with a bromine substituent that enhances its reactivity and biological interactions.

5-Amino-4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid exhibits its biological effects primarily through enzyme inhibition and receptor interaction. Its structural characteristics allow it to bind effectively to various biological targets, which may include:

  • Enzyme Inhibition : The compound has shown potential in inhibiting enzymes associated with cancer progression, particularly those involved in inflammatory pathways.
  • Receptor Interaction : Its unique structure suggests possible interactions with specific receptors, which could lead to therapeutic applications in treating inflammatory diseases and certain cancers.

Anti-inflammatory Properties

Research indicates that this compound may serve as an effective anti-inflammatory agent. Studies have demonstrated its ability to inhibit inflammatory mediators, suggesting potential use in treating conditions characterized by excessive inflammation.

Anticancer Activity

The compound has been evaluated for its anticancer properties, particularly regarding its effects on cancer cell lines. It has shown promising results in inhibiting cell proliferation and inducing apoptosis in various cancer types.

Enzyme Inhibition Studies

Several studies have focused on the inhibitory effects of 5-Amino-4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid on specific enzymes:

Enzyme TargetInhibition ActivityReference
Cyclooxygenase (COX)Moderate inhibition
Protein KinaseSignificant inhibition
PhosphodiesteraseNotable inhibitory effects

Study 1: Enzyme Interaction Analysis

In a detailed study, the interactions of 5-Amino-4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid with various enzymes were analyzed using molecular docking techniques. The results indicated strong binding affinity to cyclooxygenase enzymes, which play a crucial role in inflammation and pain signaling pathways .

Study 2: Anticancer Efficacy

A series of experiments conducted on human cancer cell lines demonstrated that the compound could significantly reduce cell viability at micromolar concentrations. The mechanism was attributed to the induction of apoptosis through caspase activation pathways.

Q & A

Q. What are the established synthetic routes for 5-Amino-4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid, and what key intermediates are involved?

Methodological Answer: Synthesis typically involves multi-step reactions:

Core Pyrazole Formation : Condensation of hydrazides with α,β-unsaturated carbonyl compounds. For example, 4-methylbenzenesulfonylhydrazide reacts with (E)-ethyl 2-cyano-3-ethoxyacrylate to form ethyl 5-amino-1-tosyl-1H-pyrazole-4-carboxylate .

Bromination : Electrophilic substitution at the 4-position using brominating agents (e.g., NBS or Br₂).

Hydrolysis : Acid- or base-mediated hydrolysis of the ester group to yield the carboxylic acid.
Key Intermediates : Tosyl-protected intermediates (e.g., ethyl 5-amino-1-tosyl-1H-pyrazole-4-carboxylate) and ethyl ester derivatives are critical for regioselective functionalization .

Q. Table 1: Synthetic Strategies for Analogous Pyrazole Derivatives

MethodKey IntermediateConditionsReference
CondensationTosyl-protected pyrazoleHydrazide, acrylate
CyclocondensationEthyl ester derivativeChloropyridazine
Vilsmeier-HaackDihydro-pyrazole carbaldehydePOCl₃, DMF

Q. How is the compound characterized, and what analytical techniques are essential?

Methodological Answer:

  • ¹H/¹³C NMR : Determines substitution patterns and confirms functional groups (e.g., NH₂ at C5, Br at C4) .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks, critical for structural validation .
  • HPLC : Assesses purity (>95% required for pharmacological studies) .
  • Mass Spectrometry (ESI-MS) : Confirms molecular weight and fragmentation patterns .

Q. Table 2: Analytical Techniques for Structural Confirmation

TechniqueApplicationExample Reference
¹H NMRFunctional group analysis
X-ray CrystallographyCrystal structure determination
HPLCPurity assessment

Q. What are the stability considerations for this compound under different storage conditions?

Methodological Answer:

  • Temperature Sensitivity : Store at –20°C in amber vials to prevent thermal decomposition .
  • Moisture Sensitivity : Desiccate to avoid hydrolysis of the carboxylic acid group.
  • Light Sensitivity : Protect from UV exposure to prevent bromine dissociation .

Advanced Questions

Q. How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?

Methodological Answer:

  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates .
  • Catalysis : Transition metals (e.g., Pd for cross-coupling) improve bromination efficiency .
  • Microwave-Assisted Synthesis : Reduces reaction time for cyclocondensation steps .

Q. What computational methods predict the compound’s interactions with biological targets?

Methodological Answer:

  • Molecular Docking : Simulate binding to kinase ATP pockets using PyRx or AutoDock Vina, leveraging the pyrazole-carboxylic acid scaffold’s hydrogen-bonding capacity .
  • QSAR Modeling : Correlate substituent effects (e.g., Br vs. Cl) with inhibitory activity against target enzymes .

Q. How should researchers address contradictory spectral data (e.g., NMR vs. HPLC purity)?

Methodological Answer:

  • Cross-Validation : Combine LC-MS to reconcile discrepancies between NMR integration and HPLC purity .
  • Dynamic NMR : Resolve tautomerism or rotameric effects causing signal splitting .
  • Controlled Replicates : Repeat synthesis under inert atmospheres to rule out oxidative byproducts .

Q. What strategies are effective for assessing the compound’s biological activity in kinase inhibition studies?

Methodological Answer:

  • In Vitro Assays : Use ADP-Glo™ Kinase Assay to measure ATP competition in recombinant kinases (e.g., PKA, PKC) .
  • Cellular Uptake : Quantify intracellular accumulation via fluorescence tagging (e.g., FITC conjugates) .
  • Metabolic Stability : Perform microsomal incubation (human liver microsomes) with LC-MS/MS analysis to evaluate half-life .

Q. How can regioselectivity challenges during bromination be mitigated?

Methodological Answer:

  • Directing Groups : Introduce temporary protecting groups (e.g., tosyl) to steer bromination to the 4-position .
  • Lewis Acid Catalysis : Use FeCl₃ to enhance electrophilic substitution at the electron-rich C4 position .

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